molecular formula C11H14N2O B188751 1-Benzoylpyrrolidin-3-amine CAS No. 198210-81-0

1-Benzoylpyrrolidin-3-amine

Cat. No. B188751
Key on ui cas rn: 198210-81-0
M. Wt: 190.24 g/mol
InChI Key: GOCPFGTXVLZUDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07163928B2

Procedure details

4-(2-aza-2-pyrrolidin-3-ylvinyl)-1,2-dimethoxybenzene (3 mmol) and benzoyl chloride (3.5 mmol), a compound of formula (10), were added to a mixture of dry methylene chloride (15 mL) and sodium carbonate (600 mg). The mixture was stirred for hours and then filtered through a Celite™ bed. Solvent was removed from the filtrate by evaporation, and the residue was dissolved in a mixture of methanesulfonic acid (3.84 g) in 20 mL tetrahydrofuran:water (3:1), and stirred for 60 hours. The solution was neutralized with sodium carbonate, filtered, and solvent removed from the filtrate under reduced pressure. The residue was purified on a silica gel flash chromatography column, to obtain 3-aminopyrrolidinyl phenyl ketone as an oil.
Name
4-(2-aza-2-pyrrolidin-3-ylvinyl)-1,2-dimethoxybenzene
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
3.5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
( 10 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH:3]([CH:6]=CC2C=CC(OC)=C(OC)C=2)[NH:2]1.[C:18](Cl)(=[O:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.C(=O)([O-])[O-].[Na+].[Na+]>C(Cl)Cl>[C:19]1([C:18]([N:1]2[CH2:5][CH2:4][CH:3]([NH2:2])[CH2:6]2)=[O:25])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:2.3.4|

Inputs

Step One
Name
4-(2-aza-2-pyrrolidin-3-ylvinyl)-1,2-dimethoxybenzene
Quantity
3 mmol
Type
reactant
Smiles
N1NC(CC1)C=CC1=CC(=C(C=C1)OC)OC
Name
Quantity
3.5 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
( 10 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
600 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a Celite™ bed
CUSTOM
Type
CUSTOM
Details
Solvent was removed from the filtrate by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in a mixture of methanesulfonic acid (3.84 g) in 20 mL tetrahydrofuran:water (3:1)
STIRRING
Type
STIRRING
Details
stirred for 60 hours
Duration
60 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent removed from the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified on a silica gel flash chromatography column

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(=O)N1CC(CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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